molecular formula C21H22N6O2 B10915295 N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915295
M. Wt: 390.4 g/mol
InChI Key: OPBXVRVROZDJRJ-UHFFFAOYSA-N
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Description

N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound featuring a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling.

  • Preparation of Pyrazole Intermediate

      Starting Materials: Ethyl acetoacetate, hydrazine hydrate, and methyl iodide.

      Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form 1-ethyl-5-methyl-1H-pyrazole.

  • Preparation of Pyridine Intermediate

      Starting Materials: 4-methoxybenzaldehyde, malononitrile, and ammonium acetate.

      Reaction Conditions: The reaction is conducted in acetic acid under reflux to form 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine.

  • Coupling Reaction

      Starting Materials: The pyrazole and pyridine intermediates.

      Reaction Conditions: The coupling is typically performed using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has shown potential as an enzyme inhibitor. It can be used to study enzyme kinetics and inhibition mechanisms.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It may act as an anti-inflammatory, anti-cancer, or anti-microbial agent, depending on its interaction with biological targets.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

Compared to similar compounds, N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-(1-ethyl-5-methylpyrazol-3-yl)-6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N6O2/c1-5-27-13(2)10-19(25-27)24-21(28)16-11-18(14-6-8-15(29-4)9-7-14)23-20-17(16)12-22-26(20)3/h6-12H,5H2,1-4H3,(H,24,25,28)

InChI Key

OPBXVRVROZDJRJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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